molecular formula C16H14N2O6 B4410368 6-nitro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole

6-nitro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole

Cat. No.: B4410368
M. Wt: 330.29 g/mol
InChI Key: SJVUHVVKYAYAMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-nitro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzoxazole core substituted with a nitro group and a trimethoxyphenyl group

Properties

IUPAC Name

6-nitro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c1-21-13-6-9(7-14(22-2)15(13)23-3)16-17-11-5-4-10(18(19)20)8-12(11)24-16/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVUHVVKYAYAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole typically involves the condensation of 3,4,5-trimethoxyaniline with 2-nitrobenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the benzoxazole ring. The reaction conditions often include the use of a base such as triethylamine or pyridine and a solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

6-nitro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols using oxidizing agents like ceric ammonium nitrate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Sodium methoxide, potassium thiolate.

    Oxidation: Ceric ammonium nitrate, potassium permanganate.

Major Products

    Reduction: 6-amino-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole.

    Substitution: 6-substituted-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole derivatives.

    Oxidation: 6-nitro-2-(3,4,5-trihydroxyphenyl)-1,3-benzoxazole.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-nitro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole is unique due to the presence of both the nitro and trimethoxyphenyl groups, which confer distinct electronic and steric properties. These features enhance its potential as a versatile compound in various chemical and biological applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-nitro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole
Reactant of Route 2
Reactant of Route 2
6-nitro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.